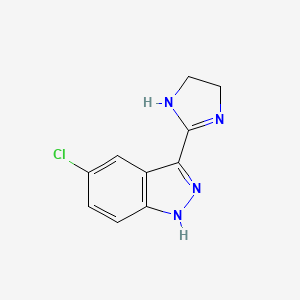
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and an imidazoline ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-benzylindole with 1-acetyl-imidazolidine-2-one in the presence of phosphorus oxychloride. The mixture is heated to 60°C for 5 hours, followed by refluxing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the imidazoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its insulinotropic activity, which could be beneficial in the treatment of diabetes.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to possess glucose-dependent insulinotropic activity, similar to glucagon-like peptide-1, but without affecting ATP-sensitive potassium channels . This makes it a promising candidate for diabetes treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methylindole: Another indole derivative with potential biological activities.
Imidazoline derivatives: Compounds like idazoxan and efaroxan, which also exhibit insulinotropic activities.
Uniqueness
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to modulate insulin secretion without affecting ATP-sensitive potassium channels sets it apart from other insulinotropic agents.
Eigenschaften
Molekularformel |
C10H9ClN4 |
|---|---|
Molekulargewicht |
220.66 g/mol |
IUPAC-Name |
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |
InChI |
InChI=1S/C10H9ClN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
BZZNVZNCWQVYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=NNC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


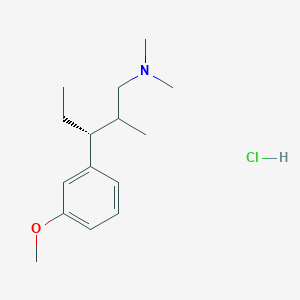
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
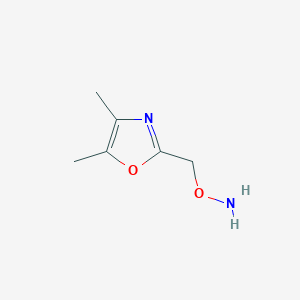




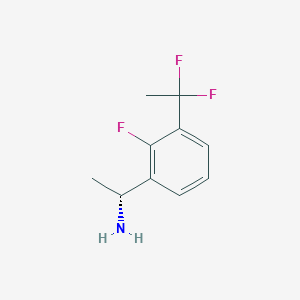

![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)


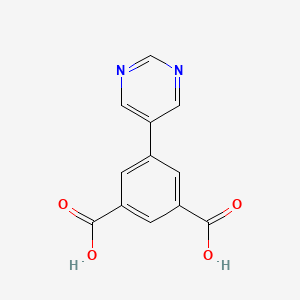
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
